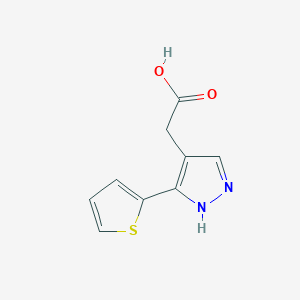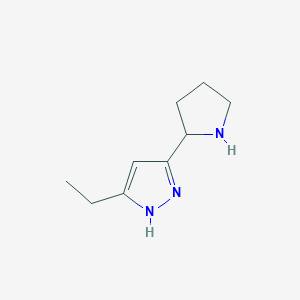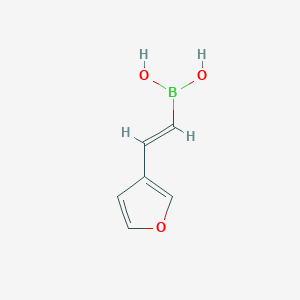
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
“(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine” is a chemical compound that likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine” likely includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds .
Chemical Reactions Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds that incorporate thiophene and pyrazole moieties, demonstrating the compound's relevance in the development of new materials and chemical entities. For instance, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests the compound's potential application in medicinal chemistry, particularly in designing anti-cancer agents.
Antimicrobial and Anticancer Activities
Compounds with structural similarities to "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine" have been evaluated for their biological activities. For example, substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones synthesized under specific conditions exhibited antimicrobial activities (Ashok et al., 2017). Another study reported the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer agents, indicating the structural framework's versatility in drug discovery (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science Applications
The synthesis and characterization of substituted thiophenes and pyrazoles extend to applications in material science. Compounds bearing the thiophene and pyrazole units demonstrate potential in the development of new materials for electronic and photonic applications. For instance, the synthesis and characterization of new series of hydroxy pyrazolines highlight the compound's potential in developing materials with specific properties (Parveen, Iqbal, & Azam, 2008).
properties
IUPAC Name |
(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLWULSIQVCIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)




![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)







